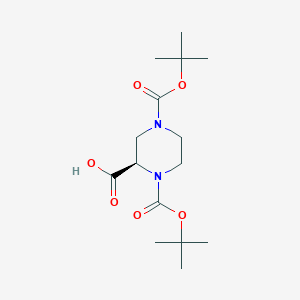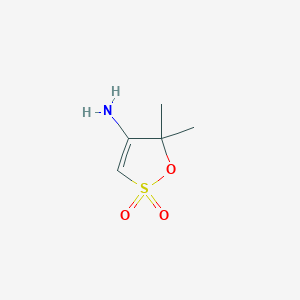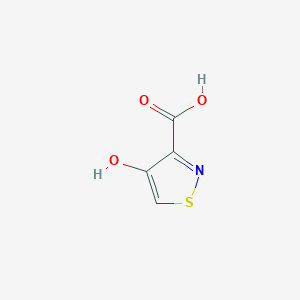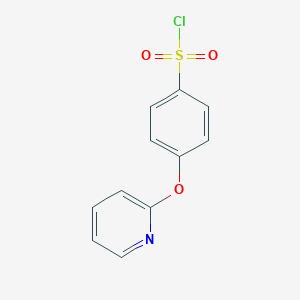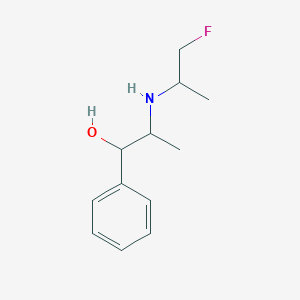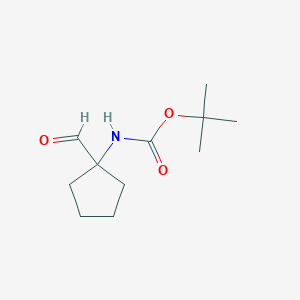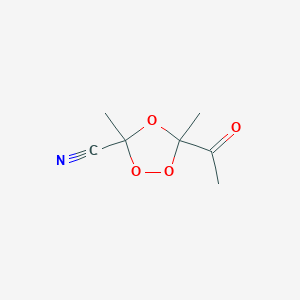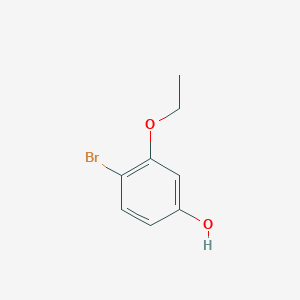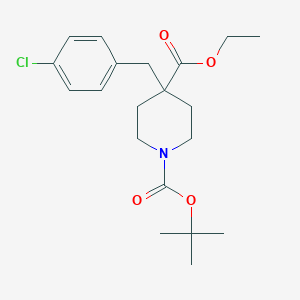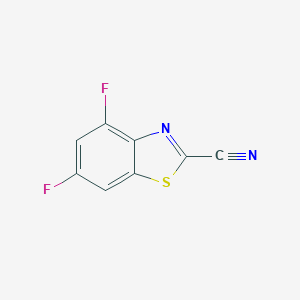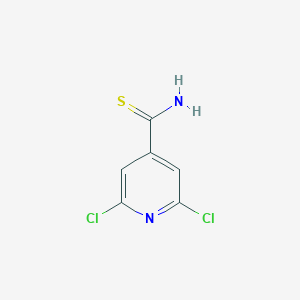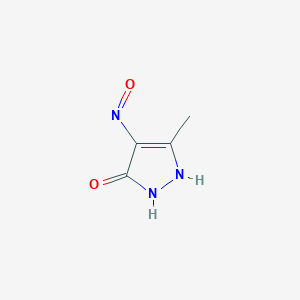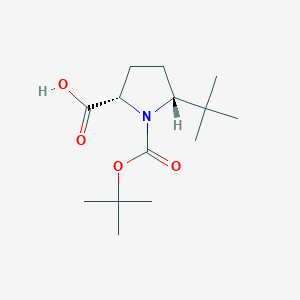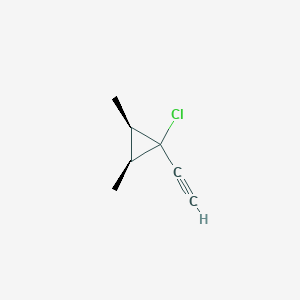
(2R,3S)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane is a cyclopropane derivative that has gained significant interest in scientific research due to its unique chemical structure and potential applications. It is commonly referred to as CDC or 1-chloro-1-ethynylcyclopropane.
Mécanisme D'action
CDC has been shown to act as a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. By inhibiting AChE, CDC can increase the levels of acetylcholine in the brain, which can have a range of physiological effects.
Biochemical and Physiological Effects:
CDC has been shown to have a range of biochemical and physiological effects, including the ability to enhance memory and cognitive function, reduce anxiety and depression, and improve motor function in animal models. It has also been shown to have potential anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
CDC has several advantages as a research tool, including its ability to selectively target AChE and its potential to alter the physical and chemical properties of a compound. However, it also has limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several potential future directions for research on CDC, including its use as a tool for studying the role of acetylcholine in the nervous system, its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease, and its use in the development of new drugs and compounds with altered physical and chemical properties. Further research is needed to fully understand the potential applications of CDC and its mechanism of action.
Méthodes De Synthèse
CDC can be synthesized through a variety of methods, including the reaction of 3-chloropropene with acetylene in the presence of a catalyst, or the reaction of 1,2-dibromo-2,3-dimethylcyclopropane with sodium acetylide followed by dehydrohalogenation.
Applications De Recherche Scientifique
CDC has been widely studied for its potential applications in various fields of scientific research, including organic chemistry, biochemistry, and pharmacology. It has been used as a reagent in organic synthesis to introduce a cyclopropane ring into a molecule, which can alter the physical and chemical properties of the compound.
Propriétés
Numéro CAS |
178899-47-3 |
|---|---|
Formule moléculaire |
C7H9Cl |
Poids moléculaire |
128.6 g/mol |
Nom IUPAC |
(2R,3S)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane |
InChI |
InChI=1S/C7H9Cl/c1-4-7(8)5(2)6(7)3/h1,5-6H,2-3H3/t5-,6+,7? |
Clé InChI |
WDVYSBBDWGZEAZ-MEKDEQNOSA-N |
SMILES isomérique |
C[C@@H]1[C@@H](C1(C#C)Cl)C |
SMILES |
CC1C(C1(C#C)Cl)C |
SMILES canonique |
CC1C(C1(C#C)Cl)C |
Synonymes |
Cyclopropane, 1-chloro-1-ethynyl-2,3-dimethyl-, (1alpha,2alpha,3alpha)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



